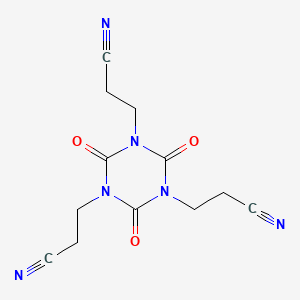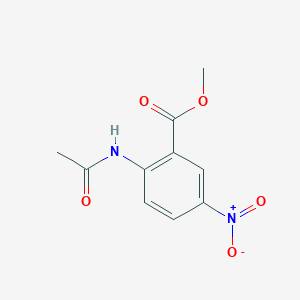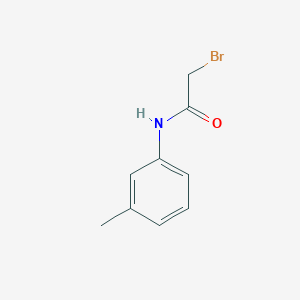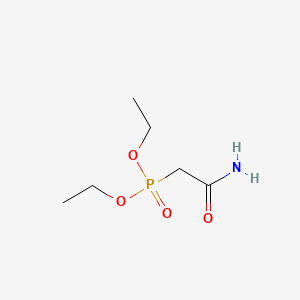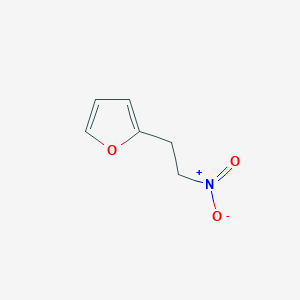
Tris(4-methylphenyl)phosphine Oxide
描述
Tris(4-methylphenyl)phosphine Oxide is an organophosphorus compound with the molecular formula C21H21OP. It is known for its use as a ligand in coordination chemistry and its role in various catalytic processes. The compound is characterized by the presence of three 4-methylphenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions: Tris(4-methylphenyl)phosphine Oxide can be synthesized through the oxidation of Tris(4-methylphenyl)phosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is carried out under controlled conditions to ensure the selective formation of the oxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient oxidizing agents and catalysts to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure high purity of the final product.
化学反应分析
Types of Reactions: Tris(4-methylphenyl)phosphine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced back to Tris(4-methylphenyl)phosphine under suitable conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Tris(4-methylphenyl)phosphine.
Substitution: Substituted Tris(4-methylphenyl)phosphine Oxides.
科学研究应用
Tris(4-methylphenyl)phosphine Oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination compounds with various metals. It plays a crucial role in catalyzing organic reactions.
Biology: Employed in the study of enzyme models and biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of semiconducting materials and as a stabilizer for peroxides.
作用机制
The mechanism by which Tris(4-methylphenyl)phosphine Oxide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include metal centers in enzymes and synthetic catalysts, where the compound’s ligating properties enhance the reactivity and selectivity of the catalytic process.
相似化合物的比较
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methyl groups.
Tris(4-fluorophenyl)phosphine: Contains fluorine atoms in place of methyl groups.
Triphenylphosphine Oxide: Lacks the methyl substituents on the phenyl rings.
Uniqueness: Tris(4-methylphenyl)phosphine Oxide is unique due to the presence of methyl groups, which can influence its electronic properties and steric effects. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
属性
IUPAC Name |
1-bis(4-methylphenyl)phosphoryl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKBYIYIZQARNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229835 | |
| Record name | Phosphine oxide, tris(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797-70-6 | |
| Record name | Tris(4-methylphenyl)phosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine oxide, tris(p-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine oxide, tris(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of ligand polarization on the luminescence of lanthanide complexes containing Tri-p-tolylphosphine Oxide?
A1: Research has shown that ligand polarization plays a crucial role in the luminescence of lanthanide complexes, particularly those containing Europium (EuIII) and ligands like Tri-p-tolylphosphine Oxide. The study investigated a series of EuIII complexes with hexafluoroacetylacetonate (hfa) and various monodentate phosphine oxide ligands, including Tri-p-tolylphosphine Oxide (TPPO-3Me). The researchers found that the specific phosphine oxide ligand used influenced the complex's coordination geometry, categorized as either square-antiprismatic or trigonal-dodecahedral. This geometric variation directly impacted the luminescence properties.
Q2: Can you describe the crystal structure of Tri-p-tolylphosphine Oxide?
A2: Tri-p-tolylphosphine Oxide exhibits a distorted tetrahedral geometry around the central phosphorus atom []. This structure is characterized by a P=O double bond and three P-C single bonds connecting to the tolyl groups. The P=O bond length is reported as 1.482(3) Å, while the P-C bond lengths range from 1.798(3) to 1.799(3) Å. The crystal structure also reveals the presence of water molecules, forming a hemihydrate with the formula P(p-C6H4CH3)3O.1/2H2O.
Q3: How does Tri-p-tolylphosphine Oxide coordinate to metal centers in complexes?
A3: Tri-p-tolylphosphine Oxide acts as a monodentate ligand, coordinating to metal centers through the oxygen atom of the P=O group []. This coordination mode is exemplified in the complex trans-Tetraiodidobis(tri-p-tolylphosphine oxide-κO)tin(IV), where two Tri-p-tolylphosphine Oxide molecules bind to the central tin(IV) ion via their oxygen atoms. The Sn-O bond distance in this complex is reported as 2.159(2) Å. This example demonstrates the typical coordination behavior of Tri-p-tolylphosphine Oxide in metal complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)

